molecular formula C18H16O B13437073 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one

Cat. No.: B13437073
M. Wt: 248.3 g/mol
InChI Key: BZZLGVYNURCMGX-UHFFFAOYSA-N
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Description

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one is a polycyclic aromatic ketone This compound is notable for its unique structure, which includes a cyclopenta-fused pyrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran: A similar polycyclic compound with different functional groups and properties.

    2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: Another related compound with a cyclopenta-fused ring system.

Uniqueness

1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(17),7(16),8,10(15),14(18)-pentaen-2-one

InChI

InChI=1S/C18H16O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h4-5,8,13H,1-3,6-7,9H2

InChI Key

BZZLGVYNURCMGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC4=C5C3=C(CCC5CC4=O)C=C2)C1

Origin of Product

United States

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